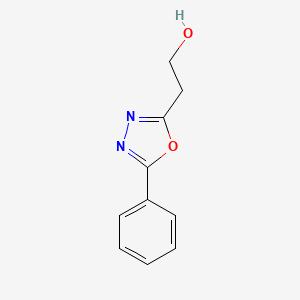

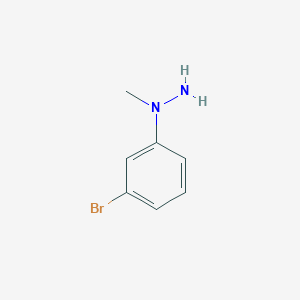

1-(3-溴苯基)-1-甲基肼

描述

The description of a chemical compound includes its IUPAC name, molecular formula, and structure. It may also include its appearance and odor .

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This could involve multiple steps, each with its own reactants, conditions, and products .Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. This can be determined using techniques like X-ray crystallography .Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves understanding the compound’s physical properties (such as melting point, boiling point, and density) and chemical properties (such as reactivity and stability) .科学研究应用

致癌中的生化和分子方面

1-(3-溴苯基)-1-甲基肼与肼类化合物结构相似,如 1,2-二甲基肼 (DMH),一种有效的 DNA 烷化剂。DMH 通过一系列代谢反应,促进了动物模型中的结肠癌变。这种化合物展示了肼类化合物诱发癌症的能力,提供了对致癌的生化、分子和组织学机制的见解。其意义在于理解致癌的进程,并评估潜在药理化合物的功效 (Venkatachalam 等人,2020)。

光电材料开发

与 1-(3-溴苯基)-1-甲基肼结构相关的化合物,如喹唑啉和嘧啶,在光电领域引起了关注。它们在 π 延伸共轭体系中的应用已显示出在创建用于有机发光二极管 (OLED)、光致发光元件和光电转换元件的新型材料方面的潜力。这展示了此类化合物在推进光电和材料科学领域的潜力 (Lipunova 等人,2018)。

药物代谢和生物转化

与 1-(3-溴苯基)-1-甲基肼结构相似的化合物,如拉罗莫司汀,会经历复杂的生物转化和重排。涉及拉罗莫司汀的研究提供了对代谢、反应性中间体的形成和潜在毒性的见解,这对于理解源自肼类结构的药物的安全性与功效至关重要 (Nassar 等人,2016)。

血红蛋白相互作用和毒理学

对苯肼的研究,一种与 1-(3-溴苯基)-1-甲基肼相关的化合物,揭示了它与血红蛋白的相互作用,导致溶血性贫血。了解这些相互作用对于评估肼类衍生物对血液成分的毒理学影响和制定其应用中的安全措施至关重要 (Shetlar & Hill,1985)。

电化学传感器和生物传感器

电化学传感器和生物传感器的开发已经纳入了吩嗪聚合物和碳纳米管,类似于与 1-(3-溴苯基)-1-甲基肼相关的化合物。这些发展强调了此类化合物在增强传感设备性能方面的重要性,这在分析化学和医学诊断中至关重要 (Barsan 等人,2015)。

作用机制

Target of Action

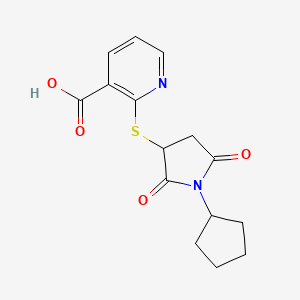

Related compounds such as 1-(3-bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline are known to target the mitogen-activated protein kinase 10 .

Biochemical Pathways

For instance, 1-(3′-bromophenyl)-heliamine, an anti-arrhythmias agent, has been found to undergo phase-I metabolic pathways of demethylation, dehydrogenation, and epoxidation, and phase II pathways of glucuronide and sulfate metabolites .

Pharmacokinetics

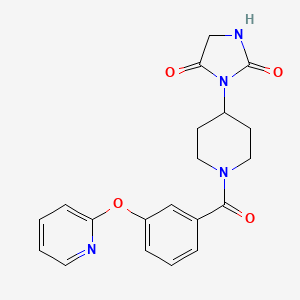

The maximum concentration (Cmax) of 568.65 ± 122.14 ng/mL was achieved at 1.00 ± 0.45 h after oral administration, indicating that the compound was quickly absorbed into the blood circulatory system .

安全和危害

未来方向

属性

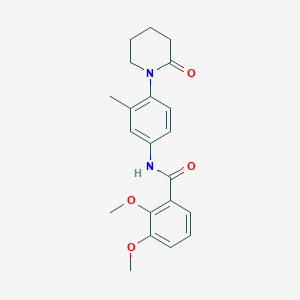

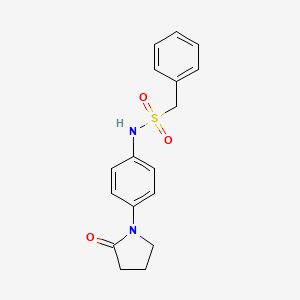

IUPAC Name |

1-(3-bromophenyl)-1-methylhydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-10(9)7-4-2-3-6(8)5-7/h2-5H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMZGCVPOYOYGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC(=CC=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({4-[5-(Cyclopentylamino)-6-(3-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B2873496.png)

![1-(4-fluorophenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2873499.png)

![4-(Benzylthio)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2873506.png)

![Methyl 2-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2873513.png)

![1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride](/img/structure/B2873516.png)